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Compound of Interest

Compound Name:
6-Bromoimidazo[1,2-a]pyridine-3-

carbaldehyde

Cat. No.: B112442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-
Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in the development of

various pharmacologically active compounds. This document details the prevalent synthetic

methodologies, complete with experimental protocols and characterization data, to assist

researchers in their synthetic endeavors.

Introduction
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No: 30384-96-4) is a crucial building

block in medicinal chemistry.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure

found in numerous therapeutic agents, exhibiting a wide range of biological activities, including

antiviral, anticancer, and anti-inflammatory properties. The presence of a bromine atom and a

carbaldehyde group offers versatile handles for further chemical modifications, making this

compound highly valuable for the synthesis of compound libraries in drug discovery programs.

Synthetic Pathways
Two primary synthetic routes for the preparation of 6-Bromoimidazo[1,2-a]pyridine-3-
carbaldehyde are prominently described in the literature. The first is a direct one-pot

condensation reaction, while the second is a two-step process involving the initial formation of

the imidazo[1,2-a]pyridine core followed by formylation.
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Route 1: One-Pot Condensation of 2-Amino-5-
bromopyridine and 2-Bromomalonaldehyde
This method provides a direct and efficient synthesis of the target compound.[1] The reaction

involves the condensation of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.

2-Amino-5-bromopyridine

Condensation

2-Bromomalonaldehyde

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Click to download full resolution via product page

Caption: One-pot synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

Route 2: Two-Step Synthesis via 6-Bromoimidazo[1,2-
a]pyridine
This alternative pathway involves the initial synthesis of 6-bromoimidazo[1,2-a]pyridine, which

is then formylated at the 3-position using the Vilsmeier-Haack reaction.[3][4][5][6]
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Step 1: Cyclization

Step 2: Formylation

2-Amino-5-bromopyridine

Cyclization

Chloroacetaldehyde

6-Bromoimidazo[1,2-a]pyridine

6-Bromoimidazo[1,2-a]pyridine

Vilsmeier-Haack

POCl3, DMF

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Click to download full resolution via product page

Caption: Two-step synthesis via Vilsmeier-Haack formylation.

Experimental Protocols
Protocol for Route 1: One-Pot Condensation[1]
Materials:

2-Amino-5-bromopyridine

2-Bromomalonaldehyde

Acetonitrile or Ethanol/Water (1:1 v/v)

Saturated sodium bicarbonate solution

Ethyl acetate
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Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Petroleum ether

Procedure:

In a pressure vial equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyridine (1.0

eq.) and 2-bromomalonaldehyde (1.5 eq.) in a suitable solvent (acetonitrile or a 1:1 mixture

of ethanol and water).

Heat the reaction mixture to reflux for 2 hours. Alternatively, microwave irradiation can be

applied (e.g., 10 minutes at 110 °C for halogen-substituted 2-aminopyridines).

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the

mixture is neutral or slightly basic.

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a gradient elution of

ethyl acetate in petroleum ether to afford 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
as a solid.

Protocol for Route 2: Two-Step Synthesis
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine[3]

Materials:
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2-Amino-5-bromopyridine

40% Chloroacetaldehyde aqueous solution

Saturated sodium bicarbonate solution

Ethyl acetate

Anhydrous sodium sulfate

n-Hexane

Procedure:

To a flask containing 2-amino-5-bromopyridine (1.0 eq.), add a 40% aqueous solution of

chloroacetaldehyde (1.2 eq.) and water.

Stir the reaction mixture at 55 °C for 20 hours.

After the reaction is complete, neutralize the mixture to pH 8 with a saturated sodium

bicarbonate solution.

Extract the product with ethyl acetate (2 x 200 mL for a 300 mmol scale reaction).

Combine the organic phases and dry over anhydrous sodium sulfate.

Remove the solvent by rotary evaporation to yield the crude product as a brown oil, which

solidifies upon cooling.

Recrystallize the solid from an n-hexane/ethyl acetate solution to obtain light brown crystals

of 6-bromoimidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyridine[4][6]

Materials:

6-Bromoimidazo[1,2-a]pyridine

Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Ice

Saturated sodium bicarbonate solution

Procedure:

In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF).

Slowly add phosphorus oxychloride (POCl₃) to the DMF while maintaining the temperature

below 5 °C to form the Vilsmeier reagent.

Add a solution of 6-bromoimidazo[1,2-a]pyridine in DMF to the freshly prepared Vilsmeier

reagent.

Stir the reaction mixture at room temperature for several hours or until the reaction is

complete (monitored by TLC).

Carefully pour the reaction mixture onto crushed ice.

Neutralize the mixture with a saturated sodium bicarbonate solution.

Extract the product with dichloromethane.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Concentrate the organic phase under reduced pressure and purify the residue by column

chromatography to yield 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization

of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.
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Parameter Value Reference

Molecular Formula C₈H₅BrN₂O [1]

Molecular Weight 225.04 g/mol [1]

CAS Number 30384-96-4 [1][2]

Appearance Yellow powder [1]

Melting Point
76.5 - 77.8 °C (for 6-

bromoimidazo[1,2-a]pyridine)
[3]

Yield (Route 1) 53% [1]

Yield (Route 2, Step 1) 72.4% [3]

¹H NMR (DMSO-d₆, 300 MHz)
δ 9.94 (s, 1H), 9.50 (s, 1H),

8.54 (s, 1H), 7.86-7.85 (m, 2H)
[1]

Mass Spectrum (m/z) 226 (M+1)⁺ [1]

Conclusion
This technical guide outlines two reliable and reproducible methods for the synthesis of 6-
Bromoimidazo[1,2-a]pyridine-3-carbaldehyde. The one-pot condensation offers a more

direct approach, while the two-step Vilsmeier-Haack protocol provides an alternative for

researchers who may already have the 6-bromoimidazo[1,2-a]pyridine intermediate. The

detailed experimental procedures and compiled characterization data serve as a valuable

resource for chemists in the fields of organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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